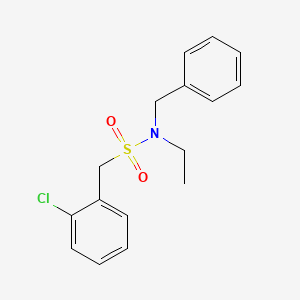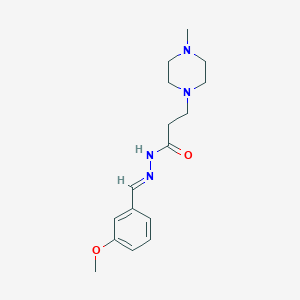![molecular formula C14H10ClN3OS2 B5594482 2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B5594482.png)
2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]thio}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related thienopyrimidine derivatives often involves multi-step reactions starting from commercially available precursors. For example, Lei et al. (2017) described a green synthetic method to create a thienopyrimidine derivative, involving condensation, chlorination, and nucleophilic substitution, with a total yield of 43% (Lei et al., 2017). Similarly, Hesse et al. (2007) reported the microwave-assisted synthesis of 2-aminothiophene-3-carboxylic acid derivatives, which were efficiently transformed into thieno[2,3-d]pyrimidin-4-one and its 4-chloro derivative under microwave irradiation (Hesse et al., 2007).
Molecular Structure Analysis
The crystal structure of related compounds shows that thienopyrimidines can have folded conformations around certain atoms, as demonstrated by Subasri et al. (2016), where the thioacetamide bridge induced a folded conformation in the molecule, stabilized by intramolecular hydrogen bonds (Subasri et al., 2016).
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of thieno[3,2-d]pyrimidin-4-yl derivatives involves several key steps, including condensation reactions, chlorination, and nucleophilic substitution. These methods provide a pathway to create various derivatives with potential biological activities. For instance, Lei et al. (2017) developed a green synthetic method for a compound that inhibited tumor necrosis factor alpha and nitric oxide, highlighting the importance of these derivatives in medicinal chemistry (Lei, Wang, Xiong, & Lan, 2017).
Biological Activities
Antimicrobial Activity
Several studies have explored the antimicrobial properties of thieno[2,3-d]pyrimidine derivatives. Behbehani et al. (2012) synthesized a new class of pyrido[1,2-a]thieno[3,2-e]pyrimidine derivatives, demonstrating significant antimicrobial evaluation against various microorganisms, suggesting their potential as antimicrobial agents (Behbehani, Ibrahim, Makhseed, Elnagdi, & Mahmoud, 2012).
Anticancer Activity
The thieno[2,3-d]pyrimidine scaffold is also investigated for its anticancer properties. Kaliraj and Kathiravan (2020) synthesized novel thienopyrimidine derivatives and evaluated them for cytotoxicity against cancer cell lines, highlighting the potential of these derivatives in cancer therapy (Kaliraj & Kathiravan, 2020).
Anti-inflammatory Agents
The modification of the thieno[2,3-d]pyrimidine ring has been shown to enhance anti-inflammatory activities. Tolba et al. (2018) synthesized a series of thieno[2,3-d]pyrimidine derivatives, testing them as antimicrobial and anti-inflammatory agents, indicating their efficacy in reducing inflammation (Tolba, El-Dean, Ahmed, & Hassanien, 2018).
properties
IUPAC Name |
2-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3OS2/c15-9-3-1-8(2-4-9)10-5-20-13-12(10)14(18-7-17-13)21-6-11(16)19/h1-5,7H,6H2,(H2,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMIJCMYUEGJZQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC3=C2C(=NC=N3)SCC(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-({methyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5594399.png)
![N-cyclopentyl-3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinecarboxamide](/img/structure/B5594400.png)

![2-{4-[(2-methyl-1-benzofuran-5-yl)carbonyl]-1-piperazinyl}-1,3-benzothiazole](/img/structure/B5594417.png)
![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-ethylphenyl)acetamide](/img/structure/B5594427.png)

![dibenzo[b,d]furan-2,8-disulfonamide](/img/structure/B5594462.png)
![(2-{4-[(4-pyridin-4-ylpiperidin-1-yl)carbonyl]-1H-1,2,3-triazol-1-yl}ethyl)amine](/img/structure/B5594468.png)
![5-(1,3-dihydro-2H-isoindol-2-ylcarbonyl)-7-isopropyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5594471.png)


![2-{[2-(2-thienyl)-1H-indol-3-yl]thio}acetohydrazide](/img/structure/B5594498.png)
![2-(2,5-dimethoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5594506.png)
